molecular formula C15H31NO2 B5132013 1,5-di-tert-butyl-3,7-azocanediol

1,5-di-tert-butyl-3,7-azocanediol

Cat. No.: B5132013
M. Wt: 257.41 g/mol
InChI Key: HOCFIGDTEPHAPD-UHFFFAOYSA-N
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Description

1,5-Di-tert-butyl-3,7-azocanediol is an eight-membered diazacyclooctane derivative featuring two hydroxyl groups at positions 3 and 7 and bulky tert-butyl substituents at positions 1 and 5. The tert-butyl groups confer steric bulk and electron-donating properties, which may influence reactivity, solubility, and thermal stability compared to sulfonamide-substituted analogs like Ts-diol.

Properties

IUPAC Name

1,5-ditert-butylazocane-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-14(2,3)11-7-12(17)9-16(15(4,5)6)10-13(18)8-11/h11-13,17-18H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFIGDTEPHAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CN(CC(C1)O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Ts-diol Optimization : Response surface methodology improved Ts-diol synthesis efficiency, but yields remain low (~22%) due to competing side reactions . Similar challenges are anticipated for the tert-butyl analog.
  • Data Gaps : Direct experimental data on this compound is absent in the provided evidence. Conclusions are inferred from structural analogs and substituent chemistry principles.

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